N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-fluorobenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 4-fluorobenzenesulfonamide moiety linked to a 2-chloro-5-boronate-substituted phenyl ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boronic ester, a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . The chlorine and fluorine substituents enhance electrophilicity and metabolic stability, making the compound a valuable intermediate in drug discovery and agrochemical development .
Synthesis typically involves sequential nucleophilic substitution and cyclization reactions. For example, analogous sulfonamide derivatives are synthesized via Friedel-Crafts reactions followed by hydrazide formation and cyclization to form triazole or oxazole cores . Characterization relies on NMR, IR, and mass spectrometry, with IR spectra confirming tautomeric forms (e.g., thione vs. thiol) in related compounds .
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClFNO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-15(20)16(11-12)22-27(23,24)14-8-6-13(21)7-9-14/h5-11,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOVYDDGNPQBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁BFNO₄S |
| Molecular Weight | 377.24 g/mol |
| CAS Number | 1469930-84-4 |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptor interactions. The sulfonamide moiety is known for its antibacterial properties, while the boron-containing group may enhance the compound's reactivity and binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : The sulfonamide group contributes to its antibacterial properties by inhibiting bacterial folate synthesis. Studies have shown effectiveness against various strains of bacteria.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells indicative of cell death .
Research Findings
Several key findings from various studies highlight the compound's potential:
- Structure-Activity Relationship (SAR) : Modifications on the boron moiety significantly affect the biological activity. Variations in the substituent groups lead to different levels of enzyme inhibition and cytotoxicity .
- Pharmacokinetics : Early pharmacokinetic studies suggest moderate absorption with a half-life suitable for therapeutic applications. Further studies are needed to fully characterize its metabolic profile .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-fluorobenzenesulfonamide exhibit significant anticancer properties. These compounds have been shown to inhibit tumor cell proliferation in vitro and in vivo models. For instance, research has demonstrated that modifications of sulfonamide structures can enhance their efficacy against various cancer cell lines by targeting specific molecular pathways involved in cell growth and survival .
Targeting Protein Kinases
The compound is also being investigated as a selective inhibitor of protein kinases. Protein kinases play crucial roles in signaling pathways that regulate cell division and metabolism. By selectively inhibiting these enzymes, this compound could potentially serve as a therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer and diabetes .
Boron Chemistry
This compound contains a boron moiety that makes it valuable in organic synthesis. Boron compounds are widely used as reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters . The presence of the dioxaborolane structure enhances the stability and reactivity of the compound in such reactions.
Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex organic molecules due to its functional groups that allow for further modifications. Its ability to participate in nucleophilic substitutions makes it a versatile building block for creating diverse chemical entities used in pharmaceuticals and agrochemicals .
Polymer Chemistry
In material science, this compound can be utilized to develop new polymeric materials with enhanced properties. The incorporation of boron-containing units into polymers can improve their thermal stability and mechanical strength. Additionally, these materials may exhibit unique electronic properties suitable for applications in electronics and photonics .
Coatings and Adhesives
The compound's sulfonamide group can contribute to the development of advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors. Such materials are crucial in industries ranging from automotive to construction .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronic ester moiety in this compound enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl halides or triflates. Key findings include:
These reactions typically proceed via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form biaryl products . Steric hindrance from the sulfonamide group may reduce yields in certain substrates .
Sulfonamide Functionalization
The 4-fluorobenzenesulfonamide group participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed C–N bond formations:
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N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ at 60°C yields N-alkylated derivatives (75–88% yield) .
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Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with aryl amines (e.g., aniline) to form diarylamines (62% yield) .
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Acid-Catalyzed Hydrolysis : Refluxing in HCl/EtOH (6 M) cleaves the sulfonamide to yield 2-chloro-5-boronophenylamine intermediates .
Boronic Ester Transmetallation
The dioxaborolane group undergoes transmetallation with organozinc or organomagnesium reagents:
| Reagent | Product | Conditions | Application |
|---|---|---|---|
| Et₂Zn | Arylzinc species | THF, −20°C, 2 h | Negishi cross-coupling |
| i-PrMgCl·LiCl | Aryl Grignard reagent | Et₂O, 0°C, 1 h | Ketone synthesis |
This reactivity is critical for synthesizing complex polycyclic structures .
Stability and Handling
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with key analogs:
Key Observations
Boronate Functionality : The target compound and its analogs (e.g., ) share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling cross-coupling reactions. However, substitution patterns (e.g., 2-chloro vs. 2-fluoro in ) modulate electronic properties and coupling efficiency. Pyridine-based analogs () exhibit altered solubility and binding affinity due to nitrogen heteroatoms.
Sulfonamide Variations: The 4-fluorobenzenesulfonamide group in the target compound enhances electronegativity compared to 4-chloro () or non-fluorinated analogs. Fluorine’s strong electron-withdrawing effect improves metabolic stability and membrane permeability .
Biological Activity : Compounds like the benzofuran derivative () demonstrate expanded bioactivity due to fused aromatic systems, whereas triazole-containing analogs () show promise in antimicrobial applications. The target compound’s boronate group positions it as a versatile intermediate rather than a direct bioactive agent.
Synthetic Challenges : Cyclization reactions (e.g., triazole formation in ) require precise control of tautomeric equilibria, confirmed via IR (absence of νS-H at 2500–2600 cm⁻¹) . Boronate ester synthesis often involves palladium catalysis, as described in Suzuki coupling methodologies .
Q & A
Basic Question: What are the standard synthetic protocols for preparing N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-fluorobenzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling reactions between boronate-containing intermediates and sulfonamide precursors. For example:
- Step 1: Prepare the boronate ester intermediate (e.g., via Suzuki-Miyaura cross-coupling or direct borylation of a chlorophenyl derivative).
- Step 2: React the boronate intermediate with 4-fluorobenzenesulfonamide using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid groups or sulfonamide linkages .
- Step 3: Purify via column chromatography or crystallization, followed by characterization using -NMR, -NMR, and elemental analysis to confirm structural integrity .
Basic Question: How should researchers characterize this compound’s purity and structural identity?
Methodological Answer:
- Spectroscopic Techniques: Use -NMR (151 MHz, CDCl) to confirm proton environments, particularly the aromatic protons adjacent to the dioxaborolane and sulfonamide groups. -NMR is critical for verifying carbonyl and boron-related carbons .
- Elemental Analysis: Validate empirical formulas (e.g., CHBClNO) with deviations <0.3% .
- Mass Spectrometry: High-resolution MS (HRMS) can confirm molecular weight (e.g., 337.6493 g/mol) .
Advanced Question: How can reaction conditions be optimized to improve yield and reduce side products?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables like temperature (25–60°C), solvent polarity (DMF vs. dichloroethane), and reagent stoichiometry. For example, highlights pH 5 and 25°C as optimal for fluorescence stability, which may correlate with reaction stability .
- Inert Atmosphere: Boronate esters are moisture-sensitive; use Schlenk lines or gloveboxes to prevent hydrolysis .
- Real-Time Monitoring: Employ inline FTIR or HPLC to track reaction progress and identify intermediates .
Advanced Question: How can researchers resolve contradictions in fluorescence or spectroscopic data across studies?
Methodological Answer:
- Reproducibility Checks: Replicate experiments under identical conditions (e.g., solvent, pH, excitation wavelength λ = 340 nm) .
- Control Experiments: Test for solvent interactions (e.g., DMF may quench fluorescence) or matrix effects using spiked samples.
- Data Normalization: Report fluorescence intensity relative to internal standards (e.g., quinine sulfate) to enable cross-study comparisons .
Advanced Question: What computational methods are suitable for predicting this compound’s reactivity or binding properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., sulfonamide group) for electrophilic interactions .
- Molecular Docking: Simulate binding to biological targets (e.g., enzymes) using software like AutoDock Vina. For example, notes sulfonamide groups’ role in antimicrobial activity .
- Solvent Modeling: Use COSMO-RS to predict solubility in polar vs. nonpolar solvents, aiding formulation design .
Advanced Question: How can researchers develop analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- Fluorescence Detection: Optimize excitation/emission wavelengths (e.g., λ/λ = 340/380 nm) and validate linearity (R > 0.99) with LOD = 0.2691 mg/L and LOQ = 0.898 mg/L .
- LC-MS/MS: Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) for high sensitivity. Calibrate with deuterated internal standards.
- Standard Addition Method: Account for matrix effects in biological or environmental samples .
Advanced Question: What strategies mitigate challenges in handling the boronate ester moiety?
Methodological Answer:
- Moisture Control: Store under argon or nitrogen; use molecular sieves in reactions.
- Stabilization: Add pinacol or ethylene glycol to protect the boronate group during acidic/basic conditions .
- Alternative Boron Sources: Explore air-stable trifluoroborate salts (K or Cs) as intermediates .
Advanced Question: How can this compound be applied in medicinal chemistry or materials science?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive/negative bacteria using MIC assays, leveraging sulfonamide’s known bioactivity .
- Polymer Functionalization: Incorporate the boronate group into covalent organic frameworks (COFs) for sensing applications .
- Fluorescent Probes: Exploit pH-dependent fluorescence ( ) for intracellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
